1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-17-5-7-18(8-6-17)23-13-11-22(12-14-23)15-20(25)24-10-9-16-3-1-2-4-19(16)24/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPRRFFFAJYLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The indole derivative is then reacted with 4-(4-fluorophenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Final Coupling Reaction: The intermediate product is coupled with an appropriate acylating agent, such as ethanoyl chloride, under basic conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, including depression and anxiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders.
Comparison with Similar Compounds
- 1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
- 1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-bromophenyl)piperazin-1-yl]ethanone
- 1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanone
Comparison:
- Fluorine Substitution: The presence of the fluorine atom in 1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can enhance its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Biological Activity: The fluorinated compound may exhibit different binding affinities and selectivities for neurotransmitter receptors, potentially leading to distinct pharmacological profiles.
- Chemical Reactivity: The fluorine atom can influence the compound’s reactivity in substitution and other chemical reactions, making it a unique candidate for further chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
